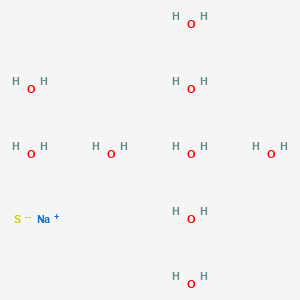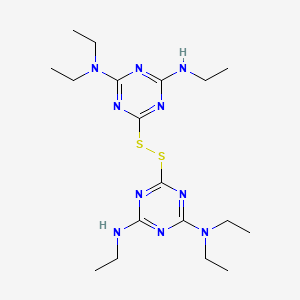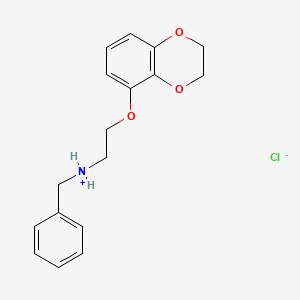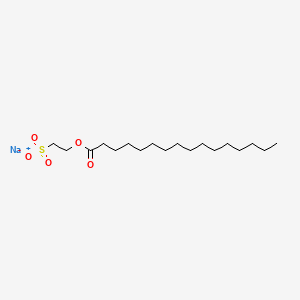
Hexadecanoic acid, 2-sulfoethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(palmitoyloxy)ethane-1-sulfonate is a surfactant, which means it has the ability to reduce the surface tension of liquids, making it useful in various applications such as detergents and emulsifiers. This compound is also known for its role in the formulation of personal care products due to its mildness and effectiveness in cleansing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(palmitoyloxy)ethane-1-sulfonate typically involves the esterification of palmitic acid with 2-hydroxyethanesulfonic acid. The reaction is carried out in the presence of a catalyst, usually an acid such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of Sodium 2-(palmitoyloxy)ethane-1-sulfonate involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is monitored to maintain optimal conditions. The product is then purified through various methods such as distillation or crystallization to achieve the desired purity.
Types of Reactions:
Hydrolysis: Sodium 2-(palmitoyloxy)ethane-1-sulfonate can undergo hydrolysis in the presence of water, breaking down into palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water and a catalyst such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Hydrolysis: Palmitic acid and 2-hydroxyethanesulfonic acid.
Oxidation: Sulfonic acid derivatives.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(palmitoyloxy)ethane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Wirkmechanismus
The primary mechanism of action of Sodium 2-(palmitoyloxy)ethane-1-sulfonate is its ability to reduce surface tension. This is achieved through the alignment of its hydrophobic palmitoyl group and hydrophilic sulfonate group at the interface of liquids, thereby reducing the energy required to mix them. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of encapsulated substances.
Vergleich Mit ähnlichen Verbindungen
Sodium lauryl sulfate: Another surfactant commonly used in detergents and personal care products.
Sodium stearoyl lactylate: Used in food and cosmetic industries as an emulsifier.
Sodium dodecylbenzenesulfonate: A surfactant used in industrial cleaning agents.
Uniqueness: Sodium 2-(palmitoyloxy)ethane-1-sulfonate is unique due to its mildness and effectiveness in personal care formulations. Unlike Sodium lauryl sulfate, which can be harsh on the skin, Sodium 2-(palmitoyloxy)ethane-1-sulfonate is gentler and less likely to cause irritation. Its ability to form stable emulsions and micelles also makes it valuable in various industrial and medical applications.
Eigenschaften
CAS-Nummer |
36915-65-8 |
|---|---|
Molekularformel |
C18H35NaO5S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
sodium;2-hexadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C18H36O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(19)23-16-17-24(20,21)22;/h2-17H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
KWFZLOFTBBTQIE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


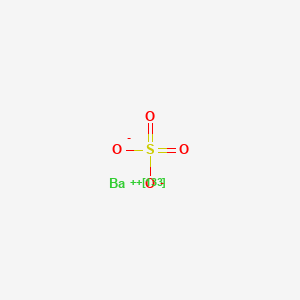
![1,3-Dioxolane;2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane;1,3,5-trioxane](/img/structure/B13745865.png)
![[(E)-4-nitro-5-phenanthren-9-ylpent-4-enyl] benzoate](/img/structure/B13745873.png)




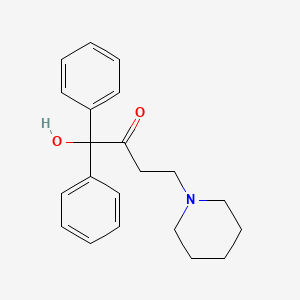
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
